molecular formula C6H5NS B1338594 4-Methylthiophene-3-carbonitrile CAS No. 73229-39-7

4-Methylthiophene-3-carbonitrile

Cat. No.: B1338594
CAS No.: 73229-39-7
M. Wt: 123.18 g/mol
InChI Key: GJMSUOPXSZFRTE-UHFFFAOYSA-N
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Description

4-Methylthiophene-3-carbonitrile is a heterocyclic organic compound with the molecular formula C6H5NS. It features a thiophene ring, which is a five-membered ring containing one sulfur atom, substituted with a methyl group at the 4-position and a cyano group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylthiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Gewald reaction, which involves the condensation of a sulfur source, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, and the reaction is carried out under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Methylthiophene-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methylthiophene-3-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methylthiophene-3-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The cyano group can participate in hydrogen bonding and other interactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methylthiophene-3-carbonitrile is unique due to the specific positioning of the methyl and cyano groups, which can influence its reactivity and interactions in chemical and biological systems. This unique substitution pattern can lead to distinct properties and applications compared to its analogs .

Properties

IUPAC Name

4-methylthiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-5-3-8-4-6(5)2-7/h3-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJMSUOPXSZFRTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC=C1C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60502757
Record name 4-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73229-39-7
Record name 4-Methylthiophene-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60502757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the intermolecular interactions observed in 4-Methylthiophene-3-carbonitrile?

A1: The research paper highlights the presence of N—H⋯N intermolecular hydrogen bonds in the crystal structure of this compound []. These hydrogen bonds link neighboring molecules, leading to the formation of a three-dimensional network within the crystal lattice []. This network contributes to the stability and packing arrangement of the molecules in the solid state. Understanding such intermolecular interactions is crucial in materials science and crystal engineering, as it can influence the physical properties (e.g., melting point, solubility) of the compound.

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